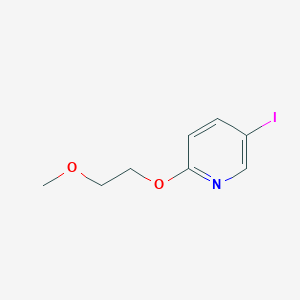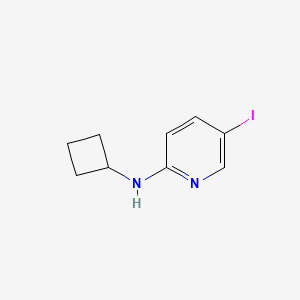![molecular formula C17H18FNO B8213998 3-(Cyclopentyloxy)-4'-fluoro-[1,1'-biphenyl]-4-amine](/img/structure/B8213998.png)
3-(Cyclopentyloxy)-4'-fluoro-[1,1'-biphenyl]-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclopentyloxy)-4’-fluoro-[1,1’-biphenyl]-4-amine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a cyclopentyloxy group and a fluoro substituent on the biphenyl structure
Preparation Methods
The synthesis of 3-(Cyclopentyloxy)-4’-fluoro-[1,1’-biphenyl]-4-amine typically involves the coupling of a phenol derivative with a cyclopentyl halide. One common method includes the alkylation of 3-hydroxy-4-fluorobiphenyl with cyclopentyl bromide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and phase transfer catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
3-(Cyclopentyloxy)-4’-fluoro-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluoro substituent, where nucleophiles like amines or thiols replace the fluorine atom.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(Cyclopentyloxy)-4’-fluoro-[1,1’-biphenyl]-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory and autoimmune diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 3-(Cyclopentyloxy)-4’-fluoro-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. This modulation can affect various cellular pathways and processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar compounds to 3-(Cyclopentyloxy)-4’-fluoro-[1,1’-biphenyl]-4-amine include:
3-(Cyclopentyloxy)-4-methoxyphenyl derivatives: These compounds have similar structural features but differ in the substituents on the biphenyl ring.
Fluorobiphenyl derivatives: Compounds with different alkoxy or alkyl groups attached to the biphenyl structure.
The uniqueness of 3-(Cyclopentyloxy)-4’-fluoro-[1,1’-biphenyl]-4-amine lies in its specific combination of substituents, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
2-cyclopentyloxy-4-(4-fluorophenyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO/c18-14-8-5-12(6-9-14)13-7-10-16(19)17(11-13)20-15-3-1-2-4-15/h5-11,15H,1-4,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGLUCLRMZTGHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=CC(=C2)C3=CC=C(C=C3)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-Methoxy-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-amine](/img/structure/B8213981.png)
![4'-(Benzyloxy)-3-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B8213985.png)
![4'-(Benzyloxy)-3-ethoxy-[1,1'-biphenyl]-4-amine](/img/structure/B8213991.png)
![4'-Fluoro-3-isopropoxy-[1,1'-biphenyl]-4-amine](/img/structure/B8213996.png)


